REACTION_CXSMILES
|
Cl[C:2]([O:4][CH2:5][CH3:6])=[O:3].[S:7]1[CH:11]=[CH:10][CH:9]=[C:8]1[CH:12]1[CH2:17][NH:16][CH2:15][CH2:14][NH:13]1.[OH-].[Na+]>C(O)(=O)C>[S:7]1[CH:11]=[CH:10][CH:9]=[C:8]1[CH:12]1[NH:13][CH2:14][CH2:15][N:16]([C:2]([O:4][CH2:5][CH3:6])=[O:3])[CH2:17]1 |f:2.3|
|
Name
|
|
Quantity
|
20.4 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
31.6 g
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)C1NCCNC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
750 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is maintained for an additional 16 h
|
Duration
|
16 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture is added
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
CUSTOM
|
Details
|
the exothermic reaction
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted with methylene chloride (4×300 ml)
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)C1CN(CCN1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 g | |
YIELD: CALCULATEDPERCENTYIELD | 65.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |